molecular formula C20H23NO4 B10925560 Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B10925560
M. Wt: 341.4 g/mol
InChI Key: IWRKYKIZMKEBJK-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2-hydroxyphenyl group at position 4, methyl ester at position 3, and additional methyl groups at positions 2 and 7,5. This compound is synthesized via a one-pot multicomponent reaction using ionic liquid-loaded magnetic nanocatalysts under reflux conditions, adhering to green chemistry principles .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H23NO4/c1-11-16(19(24)25-4)17(12-7-5-6-8-14(12)22)18-13(21-11)9-20(2,3)10-15(18)23/h5-8,17,21-22H,9-10H2,1-4H3

InChI Key

IWRKYKIZMKEBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of polyhydroquinoline derivatives allows for tailored biological and physicochemical properties. Below is a comparative analysis of the target compound with closely related analogs:

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring substituents significantly influence electronic properties, solubility, and bioactivity:

Compound Name Substituent(s) Melting Point (°C) Key Biological Activities References
Target compound 2-hydroxyphenyl Not reported Not explicitly reported
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate 2-chlorophenyl Not reported Antimicrobial (Gram ± bacteria), anticoagulant, thrombolytic
Benzyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate 3-hydroxyphenyl 212–214 Not reported
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate 4-methoxyphenyl Not reported Structural analog; no activity data
Methyl 4-(4-cyclohexylphenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate 4-cyclohexylphenyl Not reported Cardiomyogenic inhibitor
  • Electron-withdrawing vs. electron-donating groups : The 2-chlorophenyl analog (electron-withdrawing) exhibits broad antimicrobial activity, while the 3-hydroxyphenyl derivative (electron-donating) may enhance solubility but lacks reported bioactivity .
  • Bulkier substituents : The cyclohexylphenyl analog demonstrates cardiomyogenic inhibition, suggesting substituent bulk influences target specificity .

Ester Group Variations

The ester moiety (methyl, ethyl, benzyl) affects pharmacokinetics and synthetic yield:

Compound Name Ester Group Synthetic Yield (%) Notes References
Target compound Methyl Not reported Synthesized via ionic liquid catalyst
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate Ethyl High yield (green synthesis) Higher lipophilicity vs. methyl ester
Benzyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate Benzyl Not reported Enhanced stability but reduced metabolic clearance
  • Methyl vs. ethyl esters : Ethyl esters may offer better membrane permeability due to increased lipophilicity, as seen in the 2-chlorophenyl analog’s antimicrobial efficacy .
  • Benzyl esters : While thermally stable, benzyl groups may hinder in vivo metabolism, limiting therapeutic utility .

Biological Activity

Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound belonging to the class of oxoquinolines. This compound has garnered attention due to its potential biological activities, including antibacterial and antiviral properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H23NO4
  • Molecular Weight : 315.38 g/mol
  • IUPAC Name : Methyl 4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

The compound features a quinoline core with various substituents that influence its biological properties.

Antibacterial Activity

Research has shown that derivatives of oxoquinolines exhibit significant antibacterial properties. For instance, studies on related compounds indicate that modifications in the quinoline structure can enhance antibacterial activity against various pathogens. The structure-activity relationship (SAR) suggests that the presence of hydroxyl groups and specific aromatic substitutions can improve efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Oxoquinoline Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Methyl 4-(2-hydroxyphenyl)-...Pseudomonas aeruginosa12 µg/mL

Antiviral Activity

The antiviral potential of oxoquinoline derivatives has also been investigated. Some studies indicate that these compounds can inhibit the replication of viruses such as HIV. The mechanism often involves interference with viral transcription processes . For example, certain oxoquinolines have been identified as selective inhibitors of HIV transcription.

Case Study: HIV Inhibition
In a study conducted by Baba et al., several oxoquinoline derivatives were tested for their ability to inhibit HIV replication. It was found that modifications to the quinoline structure significantly affected their antiviral potency. The presence of bulky substituents was correlated with increased inhibition rates .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in pathogens.
  • Modulation of Membrane Permeability : Changes in membrane integrity can lead to increased susceptibility to antibiotics.

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